IDENTIFICATION: Benzene can occur naturally. Sources include gas emissions from volcanoes and forest fires. It is present in crude oil, gasoline, and cigarette smoke. Benzene, in its pure form, is a colorless liquid that has a sweet odor. It is very volatile, reactive and flammable. It dissolves slightly in water. USE: Benzene is used in very large quantities to make other chemicals that are used to make plastics, resins, nylon, and synthetic fibers. It is used to make some types of rubbers, lubricants, dyes, detergents, drugs, and pesticides. It is also used in paints, glues, and furniture wax. EXPOSURE: Everybody is exposed to benzene on a regular basis. Humans may be exposed by inhaling contaminated air. Major sources of inhalation exposure are by inhaling cigarette smoke and filling up at gasoline stations. Inhalation exposure may occur when using products containing benzene such as glues, paints, furniture wax and detergents. Occupational exposure to benzene is strongly linked to anemia and blood cancer (leukemia). Benzene exposure from food, beverages, or drinking water is not as high as exposure through air. Using benzene-contaminated well water for cooking, bathing and drinking can result in benzene exposure. Benzene is rarely found in food samples. When it is found, it is only at very low levels. Non-human exposure to benzene may also occur in the environment. Its primary release is through emissions from burning coal and oil and motor vehicle exhaust. Benzene is also released from evaporation at gasoline service stations and benzene waste and storage operations. Industrial discharge, disposal of products containing benzene, and gasoline leaks from underground storage tanks release benzene into water and soil. In air, benzene reacts with other chemicals and breaks down in a few days. Benzene in air can also be deposited on the ground by snow or rain. Benzene in soil and water breaks down more slowly. Benzene is slightly soluble in water and can pass through the soil into underground water. Benzene does not build up in plants or animals. RISK: Short exposure to high levels of benzene in air can result in drowsiness, dizziness, rapid heart rate, headaches, tremors, confusion, and unconsciousness. At very high levels, even death may occur. Eating foods or drinking liquids containing high levels of benzene can cause vomiting, stomach irritation, dizziness, sleepiness, convulsions, rapid heart rate, coma, and even death at very high levels. With long-term exposure, the major effect of benzene is on the blood. Benzene causes harmful effects on the bone marrow in animals and humans. It can cause a decrease in red blood cells leading to anemia. Benzene can also affect the immune system, increasing the chance for infection. Exposure over a long time can cause leukemia. In some studies, low birth weights, delayed bone formation, and bone marrow damage were found in offspring of animals who breathed benzene regularly during pregnancy(1,2)(SRC, 2014).
Covalent interaction of a benzene metabolite with dna was shown in vivo, but no information was given about the chem nature of this metabolite. A likely intermediate in benzene metabolism is benzene oxide. In neutral aq media it rearranges only slowly to the phenol so that its lifetime could be long enough for diffusion from the site of activation to the dna. Alternatively, the metabolic appearance of polyhydroxy derivatives suggests the formation of a phenol epoxide, so that the reactive molecule could be a secondary metabolite.
The available evidence supports the concept that benzene toxicity is caused by one or more metabolites of benzene. ... Benzene metabolites containing 2 or 3 hydroxyl groups inhibited mitosis. Toluene, which inhibits benzene metabolism, protected animals against benzene-induced myelotoxicity. Benzene toxicity could be correlated with the appearance of benzene metabolites in bone marrow. Although it is clear that benzene can be metabolized in bone marrow, the observation that partial hepatectomy protects against benzene toxicity suggests that a metabolite formed in liver is essential for benzene toxicity.
... Importance of polyhydroxylated derivatives of benzene & their semiquinones. ... /It has been/ shown that hydroquinone inhibits rat brain microtubule polymerization; that hydroquinone & para-benzoquinone are the most potent inhibitors of T- & B-lymphocyte function, as measured in mouse spleen cells in culture; that hydroquinone inhibits lectin-stimulated lymphocyte agglutination in rat spleen prepn in vitro; & that para-benzoquinone is the metabolite most likely to be responsible for suppression of lymphocyte transformation & microtubule assembly in rat spleen cells in culture. However, admin of these cmpd to animals does not produce the typical picture of benzene toxicity ... admin /of/ major metabolites of benzene to mice ... failed to ... decr ... red blood cell production, using the (59)Fe uptake technique ... /it's been/ suggested that ring-opening products may play a role in benzene toxicity. ... In mice benzene treatment suppressed subsequent colony forming unit-C formation from bone-marrow cells in vitro. Treating the animals with phenol, hydroquinone or benzene dihydrodiol failed to suppress colony forming unit-C. Thus, the toxic metabolites of benzene have yet to be identified.
... Radioactivity /has been demonstrated/ in a nucleic acid fraction from rat liver following admin of either (3)h- or (14)C-labelled benzene. It has been shown that benzene binds covalently to protein in liver, bone marrow, kidney, lung, spleen, blood, & muscle. Less covalent binding was observed to the protein of bone marrow, blood, & spleen of C57Bl/6 mice, which are more resistant to the benzene-induced effects on red cell production, than to that of sensitive DBA/2 mice. ... Covalent binding of benzene to protein in perfused bone-marrow prepn /has been demonstrated/. ... A metabolite of phenol binds to liver protein more efficiently than does benzene oxide, & they have electrophoretically separated hepatic proteins to which benzene preferentially binds. ... Covalent binding to mitochondria is a prominent feature of benzene metabolism. ... There is relatively more radioactivity in a nucleic acid-rich fraction of a benzene metabolite isolated from mouse bone-marrow cells than in a similar fraction from liver.
Evidence indicates that benzene must be metabolically activated in order to exert its characteristic toxicity on bone marrow. Some of the hydroxylated benzene metabolites, phenol, catechol, hydroquinone, resorcinol & some trihydroxylated derivatives in urine of rabbits are suggested to be the toxic metabolites.
The mechanism of benzene oxygenation in liver microsomes & in reconstituted enzyme systems from rabbit liver was investigated. The results indicate that the microsomal cytochrome P450 dependent oxidation of benzene is mediated by hydroxyl radicals formed in a modified Haber-Weiss reaction between hydrogen peroxide & superoxide anions & suggest that any cellular superoxide-generating system may be sufficient for the metabolic activation of benzene & structurally related compounds.
Animal expt show that benzene sensitizes the myocardium to epinephrine, so that the endogenous hormone may precipitate sudden & fatal ventricular fibrillation.
The protective effects of pyridine and xylene against benzene, benzo(a)pyrene, or cyclophosphamide clastogenicity were studied in mice. Swiss-ICR mice were treated orally with 220 to 880 mg/kg benzene, 150 mg/kg benzo(a)pyrene, or intraperitoneally with 50 mg/kg cyclophosphamide with or without 0 to 500 mg/kg pyridine or xylene. The mice were killed 24 to 72 hours later and the femurs were removed. The bone marrow was isolated and assayed for micronuclei. Xylene inhibited the induction of micronuclei of benzene only when given at an equimolar dose or greater. No delay in the peak micronuclei response was seen. Pyridine at 60 mg/kg completely blocked the induction of micronuclei by 880 mg/kg benzene of 24 hours. Pyridine at 25 mg/kg completely blocked the clastogenic effect of 440 mg/kg benzene at 36 to 76 hours and partially blocked micronuclei induction at 24 hours. The clastogenicity of benzo(a)pyrene was inhibited by pyridine only at doses of 100 mg/kg or more. Pyridine showed no protective effect against micronuclei induction by cyclophosphamide at any concn; micronuclei formation was enhanced by 60 to 260 mg/kg pyridine. Since the results suggested that the biological activation of benzene was due to different cytochrome p450 isozymes than the ones activating benzo(a)pyrene or cyclophosphamide, DBA/2 mice (aryl hydrocarbon hydrolase noninducible) and C57B1/6 mice with or without pretreatment with methylcholanthrene were dosed once or three times with benzene and the effects on bone marrow micronuclei were examined as before. Micronuclei formation was greater in DBA/2 mice. The effect was potentiated by methylcholanthrene. The cytochrome p450 isozyme involved in activating benzene is one of the enzymes induced by methylcholanthrene, independent of the high affinity aryl hydrocarbon hydrolase receptor.
Benzene is a widespread volatile compound and an environmental contaminant. Since it causes important toxic effects in workers exposed to low levels, long-term exposure to this compound has been extensively studied. Leukemia, blood disorders, bone marrow depression, and some types of cancer are directly related to benzene-initiated toxicity. Bioactivation of benzene can lead to the formation of hazardous metabolites such as phenol, hydroquinone, and catechol. Catechol forms semiquinones and reactive quinones that are presumed to play an important role in the generation of reactive oxygen species (ROS). ROS formation can directly induce single and double strand breaks in the DNA, oxidized nucleotides, and hyper-recombination, and consequently produces deleterious genetic changes. In this review, we have addressed the cytotoxic effects of benzene and its main metabolite, catechol, focusing on the oxidative pathway and further DNA damage.
Chronic occupational exposure to benzene has been correlated with aplastic aneamia and acute myelogenous leukemia, however mechanisms behind benzene toxicity remain unknown. Interestingly, benzene-initiated hematotoxicity is absent in mice lacking the aryl hydrocarbon receptor (AhR) suggesting an imperative role for this receptor in benzene toxicities. This study investigated two potential roles for the AhR in benzene toxicity using hepa 1c1c7 wild type and AhR deficient cells. Considering that many toxic effects of AhR ligands are dependent on AhR activation, our first objective was to determine if benzene, hydroquinone (HQ) or benzoquinone (BQ) could activate the AhR. Secondly, because the AhR regulates a number of enzymes involved in oxidative stress pathways, we sought to determine if the AhR had a role in HQ and BQ induced production of reactive oxygen species (ROS). Dual luciferase assays measuring dioxin response element (DRE) activation showed no significant change in DRE activity after exposure to benzene, HQ or BQ for 24h. Immunofluorescence staining showed cytosolic localization of the AhR after 2h incubations with benzene, HQ or BQ. Western blot analysis of cells exposed to benzene, HQ or BQ for 1, 12 and 24h did not demonstrate induction of CYP1A1 protein expression. Dichlorodihydrofluorescein staining of cells exposed to benzene, HQ or BQ revealed that the presence of the AhR did not affect BQ and HQ induced ROS production. These results indicate that the involvement of the AhR in benzene toxicity does not seem to be through classical activation of this receptor or through interference of oxidative stress pathways.
NADPH:quinone oxidoreductase 1 (NQO1) may perform multiple functions within the cell. It is known to detoxify benzene-derived quinones and generate antioxidant forms of ubiquinone and Vitamin E. Recently suggested roles for NQO1 which may have relevance for mechanisms underlying benzene toxicity include modulation of cellular redox balance, direct scavenging of superoxide, stabilization of p53 and stabilization of microtubules. The NQO1*2 polymorphism is a single nucleotide polymorphism, a C to T change at position 609 of the NQO1 cDNA coding for a proline to serine change at position 187 of the amino acid structure of the protein. The mutant NQO1*2 protein is rapidly degraded by the ubiquitin proteasomal system resulting in a lack of NQO1 protein in individuals carrying the NQO1*2/*2 genotype. The NQO1*2 polymorphism predisposes to benzene toxicity and to various forms of leukemias. NQO1-knockout animals demonstrate myeloid hyperplasia and increased benzene-induced hematotoxicity. NQO1 is not present in freshly isolated human bone marrow hematopoietic cells but can be induced by benzene metabolites. Increases in NQO1 were not observed in NQO1*2/*2 hematopoietic cells, presumably because of the instability of the NQO1*2 protein, suggesting that cells with this genotype would not benefit from any protective effects of NQO1. NQO1 is present in human bone marrow stroma and particularly in endothelial cells. Studies of the functions and distribution of NQO1 in human bone marrow may provide clues to mechanisms underlying benzene toxicity.
Reactive metabolites formed from benzene include benzene oxide, trans,trans muconaldehyde, quinones, thiol adducts, phenolic metabolites and oxygen radicals. Susceptibility to the toxic effects of benzene has been suggested to occur partly because of polymorphisms in enzymes involved in benzene metabolism which include cytochrome P450 2E1, epoxide hydrolases, myeloperoxidase, glutathione-S-transferases and quinone reductases. However, susceptibility factors not directly linked to benzene metabolism have also been associated with its toxicity and include p53, proteins involved in DNA repair, genomic stability and expression of cytokines and/or cell adhesion molecules. In this work, /the authors/ examine potential relationships between metabolic and non-metabolic susceptibility factors using the enzyme NAD(P)H:quinone oxidoreductase (NQO1) as an example. NQO1 may also impact pathways in addition to metabolism of quinones due to protein-protein interactions or other mechanisms related to NQO1 activity. NQO1 has been implicated in stabilizing p53 and in maintaining microtubule integrity. Inhibition or knockdown of NQO1 in bone marrow endothelial cells has been found to lead to deficiencies of E-selectin, ICAM-1 and VCAM-1 adhesion molecule expression after TNFalpha stimulation. These examples illustrate how the metabolic susceptibility factor NQO1 may influence non-metabolic susceptibility pathways for benzene toxicity.